molecular formula C25H26N6O8S B1246193 Furazlocillin

Furazlocillin

Cat. No.: B1246193
M. Wt: 570.6 g/mol
InChI Key: YSUBQYRZZFVMTL-WJHLHFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furazlocillin, also known as this compound, is a useful research compound. Its molecular formula is C25H26N6O8S and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Cell Division Studies
    • Localization of FtsI : Research has demonstrated that the addition of furazlocillin prevents the localization of FtsI to the septum during bacterial cell division. This was observed in studies where immunofluorescence microscopy showed that while FtsZ and FtsA localized normally, FtsI did not, indicating the critical role of FtsI in cell division processes .
    • Effect on Cell Morphology : The use of this compound has been linked to changes in cell morphology, leading to filamentation when FtsI is inhibited. This suggests that this compound can be used to study the structural integrity and division mechanisms of bacterial cells .
  • Antibiotic Resistance Research
    • Inhibition Studies : this compound has been utilized to investigate mechanisms of resistance in various bacterial strains. For instance, it serves as a tool to assess how mutations in penicillin-binding proteins affect susceptibility to β-lactams .
    • Combination Therapy : Studies have explored the efficacy of combining this compound with other antibiotics to overcome resistance mechanisms in pathogenic bacteria. This approach aims to enhance therapeutic outcomes against resistant strains.
  • Vaccine Development
    • Target Identification : Research efforts have focused on identifying surface-exposed proteins synthesized during infections by uropathogenic strains of E. coli. This compound's role in inhibiting specific proteins has been pivotal in determining potential vaccine targets against urinary tract infections .

Case Studies

StudyObjectiveFindings
Immunofluorescence Microscopy StudyInvestigate localization of FtsIThis compound prevents FtsI localization at the septum while allowing FtsZ and FtsA localization .
Morphological Impact StudyAssess effects on cell shapeTreatment with this compound resulted in filamentous cells, indicating disrupted division processes .
Antibiotic Resistance Mechanism StudyExplore resistance pathwaysMutations affecting penicillin-binding proteins led to increased resistance when treated with this compound .

Chemical Reactions Analysis

General Reactivity of β-Lactam Antibiotics

Furazlocillin, as a penicillin derivative, likely shares reactivity patterns common to β-lactam antibiotics. These include:

  • Hydrolysis of the β-lactam ring : Acidic or alkaline conditions can open the four-membered β-lactam ring, rendering the compound biologically inactive .

  • Enzyme-mediated degradation : β-lactamases (enzymes produced by resistant bacteria) cleave the amide bond in the β-lactam ring .

Potential Metabolic Reactions

Though not explicitly documented in the sources, typical metabolic pathways for penicillin analogs include:

  • Oxidative reactions : Hydroxylation of aromatic rings or alkyl side chains by cytochrome P450 enzymes .

  • Conjugation reactions : Glucuronidation or sulfation to enhance water solubility for renal excretion .

Synthetic Modifications

Hypothetical synthetic routes for this compound derivatives might involve:

  • Acylation of the amino group : Reacting the 6-APA (6-aminopenicillanic acid) core with acid chlorides or anhydrides48.

  • Side-chain functionalization : Introducing substituents to improve stability or bioavailability .

Degradation Pathways

Environmental or thermal degradation could lead to:

  • Formation of penicilloic acids : Via nucleophilic attack on the β-lactam carbonyl .

  • Dimerization : Under high concentrations or elevated temperatures .

Hypothetical Data Table for this compound Reactions

Reaction TypeConditionsProducts/Outcomes
β-Lactam hydrolysisAcidic/alkaline aqueousInactive penicilloic acid
Enzymatic cleavageβ-Lactamase exposureDeactivated antibiotic
Oxidative metabolismHepatic enzymes (CYP450)Hydroxylated metabolites

Research Gaps

The lack of direct studies on this compound highlights opportunities for further investigation:

  • Kinetic studies : To quantify reaction rates under physiological conditions.

  • Catalytic degradation : Explore electrochemical or enzymatic methods for environmental breakdown .

For accurate, compound-specific data, advanced databases like Reaxys or SciFinder should be consulted. Let me know if you’d like guidance on accessing these resources.

Q & A

Q. What is the mechanism of action of Furazlocillin in bacterial cells, and how does it differ from other β-lactam antibiotics?

Basic Research Question
this compound is a β-lactam antibiotic that specifically inhibits Penicillin-Binding Protein 3 (PBP3), a key enzyme involved in septal peptidoglycan synthesis during bacterial cell division. Unlike broader-spectrum β-lactams (e.g., ampicillin), this compound’s selective targeting of PBP3 disrupts cell wall constriction, leading to filamentation and lysis in susceptible strains. This specificity makes it a valuable tool for studying cell division mechanisms in E. coli and related Gram-negative bacteria .

Methodological Insight :

  • Use in vitro binding assays to compare this compound’s affinity for PBP3 vs. other PBPs.
  • Employ fluorescence microscopy to visualize cell morphology changes (e.g., filamentation) in treated bacterial cultures.

Table 1: Key PBPs and this compound’s Effects

PBPRole in Cell Wall SynthesisThis compound Effect
PBP1ALateral wall synthesisNo direct inhibition
PBP1BRedundant role in cell elongationIndirect lysis in mutants
PBP3Septal peptidoglycan synthesisDirect inhibition → cell lysis

Q. What experimental models are recommended for studying this compound’s efficacy?

Basic Research Question
Standard models include:

  • PBP-deficient E. coli strains : Use isogenic mutants (e.g., PBP1B-deficient strains) to isolate this compound’s effects on PBP3 .
  • Time-kill assays : Quantify bactericidal activity under varying drug concentrations.
  • Minimum Inhibitory Concentration (MIC) assays : Determine susceptibility thresholds across bacterial species.

Methodological Insight :

  • Validate strain genotypes via PCR or whole-genome sequencing to confirm PBP mutations.
  • Combine with β-lactamase inhibitors (e.g., clavulanic acid) to mitigate resistance artifacts .

Q. How can researchers resolve contradictions in data on this compound-induced bacterial lysis across different mutant strains?

Advanced Research Question
Contradictions may arise due to strain-specific genetic backgrounds or compensatory pathways. For example, notes that this compound lyses PBP1B mutants but not PBP1A/PBP1B double mutants under certain conditions.

Methodological Insight :

  • Perform genetic complementation : Reintroduce wild-type PBP genes into mutants to confirm phenotype reversibility.
  • Conduct transcriptomic analysis : Identify upregulated stress-response pathways (e.g., SOS response) in non-lysing strains.
  • Use chemostat cultures : Control growth phase and environmental conditions to minimize variability .

Q. What frameworks are suitable for designing comparative studies between this compound and other β-lactams?

Advanced Research Question
Apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Population : E. coli strains with defined PBP mutations.
  • Intervention : this compound at sub-MIC concentrations.
  • Comparison : Other β-lactams (e.g., mecillinam for PBP2 inhibition).
  • Outcome : Quantitative metrics (lysis rate, filament length).

Methodological Insight :

  • Use fractional inhibitory concentration (FIC) indices to assess synergism/antagonism with other drugs .

Q. How should researchers approach replication of this compound-related studies to ensure robustness?

Advanced Research Question
Common challenges include batch-to-batch variability in drug purity and genetic drift in bacterial stocks.

Methodological Insight :

  • Standardize protocols : Adopt guidelines from for experimental reproducibility (e.g., detailed methods in supplementary materials).
  • Validate chemical identity : Use HPLC and mass spectrometry to confirm this compound purity.
  • Deposit strains in repositories : Ensure genetic stability via cryopreservation .

Q. What advanced techniques are recommended for studying this compound’s role in cell wall synthesis?

Advanced Research Question

  • High-resolution microscopy : Track peptidoglycan incorporation using fluorescent D-amino acid probes.
  • Atomic force microscopy (AFM) : Measure mechanical changes in cell walls during drug exposure.
  • CRISPR-interference : Knock down PBP expression to dissect redundant functions .

Q. Table 2: Key Considerations for this compound Studies

FactorRecommendationEvidence Source
Strain selectionUse isogenic PBP mutants
Drug preparationVerify purity via chromatography
Data interpretationAccount for compensatory pathways
Ethical reportingDisclose conflicts of interest

Properties

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17+,18-,21+/m0/s1

InChI Key

YSUBQYRZZFVMTL-WJHLHFHOSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Synonyms

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid
Bay k 4999
furazlocillin
furazlocillin, monosodium salt
fuzlocillin

Origin of Product

United States

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